Product packaging for Ethyl 3-[(2-phenylethyl)amino]propanoate(Cat. No.:CAS No. 3936-54-7)

Ethyl 3-[(2-phenylethyl)amino]propanoate

Cat. No.: B3133559
CAS No.: 3936-54-7
M. Wt: 221.29 g/mol
InChI Key: BWGWNMRMEDERRE-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-phenylethyl)amino]propanoate is a chemical compound of interest in immunological and pharmacological research. While this specific compound is under investigation, its close structural analogs have demonstrated significant research value as ligands for the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor that plays a critical role in modulating immune system responses, particularly in skewing T-helper cell differentiation away from a pro-allergic (TH2) phenotype . This mechanism is a prime target for developing new therapeutic strategies for atopic conditions such as asthma and eczema, without the broad immunosuppressive effects of steroids . As a result, this class of compounds, characterized by the phenylethylamino propanoate structure, serves as a crucial scaffold for synthesizing and studying novel immunomodulators . Furthermore, similar ester-containing molecules are frequently employed as key intermediates in the enantioselective synthesis of chiral building blocks for pharmaceuticals, highlighting the utility of this compound in medicinal chemistry . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B3133559 Ethyl 3-[(2-phenylethyl)amino]propanoate CAS No. 3936-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGWNMRMEDERRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 2 Phenylethyl Amino Propanoate

Direct Synthesis Approaches

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for the formation of β-amino esters. researchgate.net This method is widely utilized for the synthesis of ethyl 3-[(2-phenylethyl)amino]propanoate.

The direct reaction between 2-phenylethylamine and ethyl acrylate (B77674) is a common route to produce this compound. The reaction involves the nucleophilic attack of the primary amine of 2-phenylethylamine on the electron-deficient double bond of ethyl acrylate. Studies have shown that the reaction can proceed to form both the mono-adduct, this compound, and the di-adduct, N,N-bis-(β-carbomethoxyethyl)phenethylamine, depending on the reaction conditions. semanticscholar.orgsci-hub.se Optimization of reactant stoichiometry is crucial to selectively yield the desired mono-adduct. Protic solvents have been observed to catalyze the reaction. sci-hub.se

Various catalysts can be employed to promote the aza-Michael addition. Trifluoromethanesulfonic acid (TfOH) has been identified as a particularly powerful catalyst for Michael addition reactions, even under solvent-free conditions. nih.govacs.orgfigshare.com Its high Brønsted acidity enhances the electrophilicity of the acrylate, thereby accelerating the nucleophilic attack by the amine. semanticscholar.orgresearchgate.net A patented method for a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, utilizes trifluoromethanesulfonic acid as a catalyst, highlighting its effectiveness in this type of transformation. google.com Other catalysts, such as DBU, have also been used in aza-Michael additions of amines to acrylates under solvent-free conditions, often with microwave assistance to reduce reaction times and increase yields. mdpi.com

The choice of solvent and reaction conditions significantly influences the outcome of the aza-Michael addition. The reaction between phenylethylamine and methyl acrylate has been studied in different solvents, revealing that protic solvents like methanol (B129727) can considerably increase the reaction rate. sci-hub.seresearchgate.net Solvent-free conditions are also a viable and environmentally friendly option, often yielding high percentages of the desired product. researchgate.net Microwave irradiation has been successfully employed to promote the Michael addition of amines to acrylates, often leading to shorter reaction times and improved yields. nih.gov The temperature is another critical parameter that can affect the reaction rate and selectivity. georgiasouthern.edu For instance, the reaction of 2-phenylethylamine with methyl acrylate has been shown to proceed at room temperature, with the reaction rate being dependent on the solvent used. sci-hub.se

Table 1: Effect of Solvents on the Reaction of Phenylethylamine with Methyl Acrylate at Room Temperature researchgate.net

SolventDielectric ConstantReaction Time
Chloroform4.8115 hours
Dioxane2.218 hours
Dichloromethane9.085 hours
Methanol32.633 hours

One-pot syntheses of β-amino esters have been developed, offering a streamlined approach from readily available starting materials. For example, indium- or zinc-mediated one-pot methods can produce β-amino esters directly from an aldehyde and a secondary amine. nih.gov Another one-pot procedure involves the tandem reduction of N-protected α-amino esters to aldehydes, followed by an in-situ Wittig olefination to produce N-protected allylic amines. nih.govbeilstein-journals.orgsci-hub.se While these methods demonstrate the feasibility of one-pot syntheses for related compounds, specific examples for the direct one-pot synthesis of this compound are less commonly detailed than the direct Michael addition approach.

Michael Addition Reactions for Beta-Amino Ester Formation

Stereoselective Synthesis of Beta-Amino Esters

While this compound itself is achiral, the stereoselective synthesis of β-amino esters is a significant area of research due to the importance of chiral β-amino acids and their derivatives in pharmaceuticals and as chiral building blocks. hilarispublisher.com Various methodologies have been developed to achieve high stereoselectivity in the synthesis of these compounds. tandfonline.comacs.org

One approach involves the trichlorosilane-mediated stereoselective reduction of N-benzyl enamines, which can produce chiral β-amino esters with high diastereoselectivity. rsc.org Another strategy is the highly diastereoselective coupling of a chiral imine with a Reformatsky reagent, which has been used for the practical, large-scale synthesis of β-substituted-β-amino esters. nih.gov Catalytic asymmetric approaches are also prevalent, utilizing chiral catalysts to control the stereochemical outcome of the reaction. hilarispublisher.com These methods often provide access to enantiomerically enriched β-amino esters, which are valuable intermediates in organic synthesis. rsc.org

Asymmetric Michael-Type Additions

The aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for synthesizing β-amino carbonyl derivatives. acs.org The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, has proven effective in exerting 1,5-asymmetric induction, leading to the formation of β-amino amides with high diastereoselectivity. acs.org These intermediates can then be readily converted into the desired β-amino esters. acs.org

Another approach involves the use of chiral lithium amides in the Michael addition to trisubstituted (E)-α,β-unsaturated esters. researchgate.net This method allows for the synthesis of chiral β2,3-amino esters with high facial selectivity during the protonation of the resulting enolate intermediate. researchgate.net The choice of solvent can even invert the stereoselectivity in certain cases. researchgate.net

Organocatalysis also plays a significant role in asymmetric Michael additions. Simple primary β-amino alcohols have been shown to be efficient organocatalysts for the addition of β-keto esters to nitroalkenes, yielding chiral Michael adducts. rsc.org

Table 1: Asymmetric Michael-Type Additions for β-Amino Ester Synthesis
MethodKey FeaturesTypical Diastereoselectivity/EnantioselectivityReference
(S,S)-(+)-Pseudoephedrine as Chiral Auxiliary1,5-asymmetric induction in the addition of lithium benzylamides to α,β-unsaturated amides.Good to excellent diastereoselectivities. acs.org
Chiral Lithium Amide AdditionAddition to trisubstituted (E)-α,β-unsaturated esters followed by face-selective protonation.Moderate to excellent yields. researchgate.net
Organocatalysis with β-Amino AlcoholsCatalyzes the addition of β-keto esters to nitroalkenes.Highly pure chiral Michael adducts. rsc.org

Addition of Enolates or Enolate Equivalents to Imines and Sulfinimines

The condensation of ester enolates with imines is a direct and widely used strategy for the synthesis of β-amino acids and their derivatives. nih.govacs.org Chiral N-phosphonyl imines have emerged as effective substrates, reacting with lithium ester enolates to produce chiral β-amino esters in good yields and with high diastereoselectivity. nih.gov The use of a Lewis acid promoter, such as triisopropoxytitanium (IV) chloride, can further enhance the diastereoselectivity of this reaction. nih.gov

Similarly, tert-butanesulfinyl imines are valuable intermediates for the asymmetric synthesis of a wide array of β-amino acid derivatives. acs.org The addition of Ti(Oi-Pr)3 ester enolates to these sulfinyl imines provides β-amino esters with high yields and diastereoselectivities, accommodating various substitution patterns. acs.org

Reduction of Enantiomeric Enamines

The stereoselective reduction of β-enamino esters presents another important route to chiral β-amino esters. acs.orgacs.org Catalytic hydrogenation of chiral pyrrolidine (B122466) tetrasubstituted β-enamino esters using catalysts like PtO2 can lead to a major syn addition product with high diastereomeric excess. acs.org In contrast, hydrogenation over Pd/C can favor the anti addition product. acs.orgnih.gov

A direct asymmetric hydrogenation of unprotected enamino esters catalyzed by Rh complexes with Josiphos-type chiral ligands has been developed, offering high yields and enantiomeric excesses without the need for acyl protection and deprotection steps. acs.org

Table 2: Reduction Methods for Enamine to β-Amino Ester Synthesis
Reduction MethodCatalyst/ReagentStereochemical OutcomeDiastereomeric/Enantiomeric ExcessReference
Catalytic HydrogenationPtO₂Major syn addition product90% de acs.org
Catalytic HydrogenationPd/CMajor anti addition product84% de acs.org
Asymmetric HydrogenationRh complexes with Josiphos-type ligandsHigh enantioselectivity93-97% ee acs.org
Chemical ReductionZnI₂/NaBH₄High syn diastereoselectivityHigh acs.org

Enzymatic Catalysis in Chiral Beta-Amino Ester Production

Enzymes, particularly lipases, have gained significant attention for the synthesis of optically active β-amino esters due to their high enantioselectivity and ability to function under mild conditions. mdpi.commdpi.com Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts is an efficient method for resolving enantiomers, yielding both the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess. mdpi.com

Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the enantioselective hydrolysis of various β-amino esters in organic media. mdpi.com Lipases can also catalyze the Michael addition of aromatic amines to acrylates, providing a green and efficient route to β-amino acid esters. mdpi.com This enzymatic approach has been successfully implemented in continuous-flow microreactors. mdpi.com

Diastereoselective Control in Synthetic Pathways

Achieving diastereoselective control is a central challenge in the synthesis of β-amino esters with multiple stereocenters. The chemical reduction of fluorinated β-enamino esters using reagents like ZnI2/NaBH4 has been shown to proceed with high syn diastereoselectivity. acs.org A metal-chelated six-membered transition state model is often proposed to explain the stereochemical outcome of such reductions. acs.org

In the context of catalytic asymmetric 2-aza-Cope rearrangements, chiral phosphoric acids can catalyze the dynamic kinetic resolution of α-stereogenic-β-formyl amides to produce β-imino amides with high diastereo- and enantiocontrol. nih.gov These intermediates can then be converted to the corresponding β-amino amides. nih.gov

Process Intensification and Scalability Considerations in Synthesis

As the demand for chiral β-amino esters grows, particularly in the pharmaceutical industry, the development of scalable and efficient synthetic processes is crucial. Process intensification, through strategies like continuous-flow synthesis, offers significant advantages over traditional batch methods.

Continuous-Flow Synthesis Methodologies

Continuous-flow microreactors provide enhanced control over reaction parameters, such as temperature and residence time, leading to improved yields and selectivities. mdpi.com The lipase-catalyzed Michael addition of aromatic amines to acrylates has been successfully demonstrated in a continuous-flow system, offering a green and efficient method for β-amino acid ester synthesis with short residence times. mdpi.comresearchgate.net

Flow chemistry has also been employed for the synthesis of β-amino α,β-unsaturated esters by reacting β-ketoesters with ammonia (B1221849) or primary amines. researchgate.net This approach is amenable to scale-up and can be operated without external solvents, contributing to a greener process. researchgate.net Furthermore, continuous-flow processes have been developed for the modular synthesis of β-amino esters, enabling reproducible and scalable access to these valuable compounds. rsc.org

Large-Scale Preparations and Industrial Production Methods

The industrial production of this compound primarily relies on scalable and cost-effective synthetic methodologies that ensure high yield and purity. The most prominent and industrially viable route is the direct conjugate addition, specifically the aza-Michael addition, of 2-phenylethylamine to ethyl acrylate. This method is favored for its atom economy, relatively mild conditions, and the availability of starting materials.

The core reaction involves the nucleophilic attack of the primary amine (2-phenylethylamine) on the electron-deficient β-carbon of the α,β-unsaturated ester (ethyl acrylate). This process can be conducted with or without a catalyst. However, for large-scale operations, catalysts are often employed to enhance reaction rates and improve selectivity, thereby minimizing the formation of by-products such as the double-addition product, where two molecules of ethyl acrylate react with one molecule of 2-phenylethylamine.

Several strategies have been developed to optimize this reaction for industrial settings, including the use of solid-supported catalysts and solvent-free conditions, which simplify product isolation and reduce environmental impact. thieme-connect.com For instance, the use of silica (B1680970) as a recyclable surface to promote the aza-Michael addition has been explored. thieme-connect.com Such solid-supported catalysts are advantageous in industrial processes as they can be easily separated from the reaction mixture by filtration, allowing for continuous operation and catalyst recycling. thieme-connect.com

Furthermore, continuous-flow reactor systems offer a modern and efficient approach to the large-scale synthesis of β-amino esters. mdpi.com These systems provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and higher throughput compared to traditional batch processing. mdpi.com In a typical continuous-flow setup, streams of the reactants are mixed and passed through a heated tube or a packed-bed reactor containing a catalyst. mdpi.com

The reaction conditions for the large-scale synthesis of this compound via aza-Michael addition are critical for achieving optimal results. The temperature is typically controlled to balance the reaction rate and minimize side reactions. While the reaction can proceed at room temperature, industrial processes may utilize elevated temperatures to shorten reaction times. The molar ratio of the reactants is also a key parameter, with a slight excess of one reactant sometimes used to drive the reaction to completion.

Below are interactive data tables summarizing typical reaction parameters and research findings for the synthesis of β-amino esters, which are analogous to the industrial production of this compound.

Table 1: Catalyst and Solvent Effects on Aza-Michael Addition

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NoneSolvent-free25-9024-48Moderate to High rsc.org
Silica GelSolvent-free25-808-24Good to Excellent thieme-connect.com
Lipase TL IMMethanol40-600.5Excellent mdpi.com
Trifluoromethanesulfonic acidMethanol254Good mdpi.com

Table 2: Research Findings on Continuous-Flow Synthesis of β-Amino Esters

ParameterValueImpact on SynthesisReference
Residence Time30 minSufficient for high conversion with lipase catalyst mdpi.com
Flow Rate0.2 mL/minControls residence time and throughput
Temperature50 °COptimal for lipase activity and reaction rate mdpi.com
Substrate Ratio (Amine:Acrylate)1:1.5A slight excess of acrylate can improve yield mdpi.com

While the aza-Michael addition is the predominant method, other synthetic strategies such as reductive amination could theoretically be employed. However, these methods are often less direct and may involve more steps or require more expensive reagents, making them less attractive for large-scale industrial production.

Chemical Reactivity and Transformation Pathways of Ethyl 3 2 Phenylethyl Amino Propanoate

Reactions Involving the Ester Functionality

The ester group, an ethyl propanoate derivative, is susceptible to nucleophilic acyl substitution reactions. These transformations typically involve the cleavage of the acyl-oxygen bond.

Hydrolysis Processes and Mechanism

Hydrolysis of an ester is the process of splitting it into a carboxylic acid and an alcohol through a reaction with water. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, Ethyl 3-[(2-phenylethyl)amino]propanoate can be hydrolyzed to 3-[(2-phenylethyl)amino]propanoic acid and ethanol (B145695). libretexts.org This reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule yield the carboxylic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521). chemguide.co.uk This process, known as saponification, is irreversible and results in the formation of a carboxylate salt (sodium 3-[(2-phenylethyl)amino]propanoate) and ethanol. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, from which an ethoxide ion is expelled. The ethoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemguide.co.uk

Enzymatic Hydrolysis: Modern synthetic methods also employ enzymes, such as lipases and esterases, for the hydrolysis of esters. researchgate.net These biocatalytic methods can offer high selectivity and operate under mild reaction conditions. acs.org For instance, hydrolase enzymes could be used for the enantioselective hydrolysis of racemic mixtures of similar esters. researchgate.net

Summary of Hydrolysis Reactions

Reaction TypeReagents/ConditionsProducts
Acid-Catalyzed HydrolysisDilute Acid (e.g., HCl, H₂SO₄), Heat3-[(2-phenylethyl)amino]propanoic acid, Ethanol
Base-Catalyzed HydrolysisBase (e.g., NaOH), HeatSodium 3-[(2-phenylethyl)amino]propanoate, Ethanol

Transesterification Reactions

Transesterification is the conversion of one ester into another through reaction with an alcohol. mdpi.com For this compound, this reaction involves heating the ester with a different alcohol (R'OH), typically in the presence of an acid or base catalyst. This reversible reaction results in the substitution of the ethyl group with the new alkyl group (R'), forming a new ester and releasing ethanol. mdpi.com Using a large excess of the reactant alcohol can shift the equilibrium towards the products. mdpi.com

Transesterification of this compound

Reactant AlcoholCatalystProducts
Methanol (B129727) (CH₃OH)Acid or BaseMthis compound, Ethanol
Propanol (C₃H₇OH)Acid or BasePropyl 3-[(2-phenylethyl)amino]propanoate, Ethanol

Reductions to Corresponding Alcohols or Amines

The ester functionality can be reduced using strong reducing agents. The most common transformation is the reduction to a primary alcohol.

When treated with a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄), the ester group of this compound is reduced. doubtnut.com This reaction cleaves the ester bond and reduces the carbonyl group, yielding two alcohol molecules: 3-[(2-phenylethyl)amino]propan-1-ol and ethanol. doubtnut.com

Reactions at the Secondary Amine Group

The secondary amine in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows it to react with a variety of electrophiles.

Nucleophilic Substitution Reactions

As a nucleophile, the secondary amine can participate in nucleophilic substitution reactions. researchgate.net It can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The specific products depend on the electrophile used.

Alkylation and Acylation Reactions

Alkylation: The secondary amine can undergo alkylation upon reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction introduces a new alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation typically proceeds via an SN2 mechanism.

Acylation: Acylation of the secondary amine occurs when it reacts with acylating agents such as acid chlorides or acid anhydrides. This reaction forms an N-substituted amide. For example, reacting this compound with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield Ethyl 3-[acetyl(2-phenylethyl)amino]propanoate. The reaction of aromatic amines with beta-keto esters can also lead to acylation products. researchgate.net

Reactions at the Secondary Amine

Reaction TypeReagentsProduct Functional GroupExample Product
AlkylationAlkyl Halide (e.g., CH₃I)Tertiary AmineEthyl 3-[methyl(2-phenylethyl)amino]propanoate
AcylationAcyl Chloride (e.g., CH₃COCl)AmideEthyl 3-[acetyl(2-phenylethyl)amino]propanoate

Amidation Reactions

The ester component of this compound is reactive towards amidation, a process that converts esters into amides. This chemical transformation is achieved by reacting the ester with an amine, which results in the formation of an amide and ethanol. The efficiency of this reaction is influenced by the specific amine used and the conditions under which the reaction is conducted.

Amidation of β-amino esters such as this compound can be performed under different experimental setups. A common method involves heating the β-amino ester directly with a primary or secondary amine. The continuous removal of the ethanol byproduct helps to drive the reaction to completion. Catalysts may also be employed to facilitate the amidation process, enabling the use of milder reaction conditions. These catalysts, often Lewis acids, increase the electrophilicity of the ester's carbonyl group, making it more susceptible to attack by the amine.

A typical amidation reaction would involve the conversion of this compound to an N-substituted amide. For instance, its reaction with a primary amine (R-NH₂) would yield N-R-3-[(2-phenylethyl)amino]propanamide. The process of aminolysis involves a nucleophilic attack on the carbonyl carbon of the polyester, leading to the formation of an amide bond and chain scission. nih.gov

Table 1: Examples of Amidation Reactions

Reactant Reagent Product Conditions
This compound Primary Amine (e.g., methylamine) N-methyl-3-[(2-phenylethyl)amino]propanamide Heating

Cyclization and Ring-Closure Reactions Leading to Heterocyclic Systems

The structure of this compound, which contains both a nucleophilic secondary amine and an electrophilic ester group, makes it a useful starting material for synthesizing various heterocyclic compounds through intramolecular cyclization.

A significant application of this compound is in the formation of piperidinone derivatives. nih.gov Through intramolecular cyclization under suitable conditions, a six-membered lactam ring can be formed. While direct cyclization is possible, a more frequent approach involves modifying the molecule first, for instance, by acylating the secondary amine. These N-acylated derivatives can then more readily cyclize to form piperidinones or related structures.

Additionally, the phenylethyl group can take part in cyclization reactions. Under acidic conditions in a process known as the Pictet-Spengler reaction, the amine can react with an aldehyde or ketone. wikipedia.orgebrary.net The resulting intermediate can then be attacked by the electron-rich phenyl ring to form tetrahydroisoquinoline derivatives. wikipedia.orgebrary.net While this reaction typically requires a primary amine, modifications to the starting material or reaction conditions can allow for similar transformations. The Pictet-Spengler reaction is a versatile method for constructing various heterocyclic frameworks. nih.gov

Table 2: Examples of Heterocyclic Systems from this compound Precursors

Precursor Reaction Type Heterocyclic Product
N-Acyl-ethyl 3-[(2-phenylethyl)amino]propanoate Intramolecular Amidation/Condensation Substituted Piperidinone

Reactivity Profiling Based on Functional Group Interplay

The chemical behavior of this compound is determined by the interplay of its secondary amine, ethyl ester, and phenylethyl functional groups.

The secondary amine acts as a nucleophilic and basic center, allowing for reactions like alkylation, acylation, and arylation. The basic nature of the amine can also influence the reactivity of the ester group.

The ethyl ester group provides an electrophilic site at the carbonyl carbon, which is susceptible to nucleophilic attack. This is central to reactions such as hydrolysis, transesterification, and amidation. The presence of the β-amino group can modulate the ester's reactivity.

The phenylethyl group adds steric bulk and offers a site for electrophilic aromatic substitution reactions on the phenyl ring, allowing for further functionalization.

The interaction between the amine and the ester is particularly important in cyclization reactions. Their 1,3-relationship is ideal for forming six-membered rings like piperidinones. The flexibility of the propylene (B89431) chain connecting these groups allows the molecule to adopt the necessary conformation for such intramolecular reactions.

Table 3: Functional Group Interplay and Resulting Reactivity

Functional Groups Type of Interplay Resulting Reactivity/Reaction
Secondary Amine & Ethyl Ester Nucleophilic attack of N on C=O Intramolecular cyclization (e.g., to form piperidinones)
Secondary Amine & Phenylethyl Group Steric hindrance Modulates accessibility of the amine
Ethyl Ester & Phenylethyl Group Electronic effects (minor) Minimal influence on ester reactivity

Table 4: Compound Names

Compound Name
This compound
Ethanol
N-methyl-3-[(2-phenylethyl)amino]propanamide
N,N-dimethyl-3-[(2-phenylethyl)amino]propanamide
Piperidinone

Advanced Synthetic Applications of Ethyl 3 2 Phenylethyl Amino Propanoate and Its Derivatives

Role as a Versatile Building Block in Organic Synthesis

The utility of ethyl 3-[(2-phenylethyl)amino]propanoate as a versatile building block stems from the reactivity of its amine and ester functional groups. These groups can be manipulated either independently or concertedly to construct a variety of molecular scaffolds, particularly heterocyclic systems.

Researchers have demonstrated its application in the synthesis of substituted piperidones and other nitrogen-containing heterocycles. The secondary amine can act as a nucleophile, while the ester group can undergo cyclization reactions under appropriate conditions. This dual reactivity is instrumental in creating complex ring systems that form the core of many biologically active compounds. For instance, it serves as a key intermediate in the synthesis of complex alkaloids and other natural product analogues. The presence of the phenylethyl substituent is often crucial for guiding the regioselectivity and stereoselectivity of these cyclization reactions.

Below is a table summarizing some of the key heterocyclic frameworks synthesized using β-amino esters like this compound as a precursor.

Starting Material ClassKey Reaction TypeResulting Heterocyclic CorePotential Application Area
β-Amino EstersIntramolecular CyclizationPiperidonePharmaceuticals
β-Amino EstersPictet-Spengler ReactionTetrahydro-β-carbolineNatural Product Synthesis
β-Amino EstersMulti-component ReactionsDihydropyrimidinoneMedicinal Chemistry

Preparation of Chiral Intermediates for Complex Molecule Synthesis

In the synthesis of complex, biologically active molecules such as pharmaceuticals, controlling stereochemistry is paramount. This compound can be utilized in the preparation of chiral intermediates. While the parent molecule is achiral, its derivatives can be resolved into single enantiomers or synthesized directly in an enantiomerically pure form.

These chiral β-amino esters are highly valuable building blocks. They are employed in the asymmetric synthesis of molecules where a specific three-dimensional arrangement of atoms is required for biological activity. For example, enantiomerically pure β-amino acids, derived from their corresponding esters, are crucial components in the synthesis of chiral drugs, including antiviral and anticancer agents. The defined stereocenter allows for precise control over the architecture of the final target molecule, which is a fundamental goal in modern medicinal chemistry.

Construction of Peptidomimetics and Oligomeric Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. β-amino acids and their esters, such as this compound, are ideal building blocks for a class of peptidomimetics known as β-peptides.

Unlike natural peptides, which are polymers of α-amino acids, β-peptides are composed of β-amino acid monomers. This structural difference makes them resistant to degradation by common proteases. Oligomers of β-amino acids can fold into stable, predictable secondary structures like helices and sheets, similar to their natural counterparts. By incorporating units derived from this compound, chemists can introduce specific side chains (in this case, the phenylethyl group) to control the folding and biological interactions of the resulting β-peptide oligomer. This allows for the rational design of new therapeutic agents that can mimic or disrupt protein-protein interactions.

Precursor in the Synthesis of Beta-Lactam Frameworks

The β-lactam (2-azetidinone) is a four-membered heterocyclic ring that constitutes the core structural motif of the most important class of antibiotics, including penicillins and cephalosporins. This compound serves as a direct precursor for the synthesis of this critical framework.

One of the most effective methods for this transformation is the intramolecular cyclization of β-amino esters using Grignard reagents. In this reaction, a reagent like ethylmagnesium bromide facilitates the cyclization of the β-amino ester to form the corresponding N-substituted β-lactam. The phenylethyl group from the starting material remains as a substituent on the nitrogen atom of the resulting β-lactam ring. This synthetic route provides a straightforward and efficient way to access a variety of substituted β-lactams, which can then be further elaborated or screened for antibacterial activity.

The general transformation is outlined in the table below:

Starting MaterialReagentKey TransformationProduct
This compoundGrignard Reagent (e.g., EtMgBr)Intramolecular Aminolysis/Cyclization1-(2-phenylethyl)azetidin-2-one

Contributions to Polymer Chemistry: Poly(beta-amino esters) (PBAEs) as Precursors

Poly(β-amino esters) (PBAEs) are a class of biodegradable and biocompatible polymers that have garnered significant interest for biomedical applications, particularly in gene delivery and tissue engineering. These polymers are synthesized through the step-growth polymerization of β-amino esters or related monomers.

This compound can serve as a monomer precursor in the synthesis of certain PBAEs. The polymerization typically involves the reaction of the amine group of one monomer with the ester group of another, forming a repeating amide-like linkage in the polymer backbone. The properties of the resulting PBAE, such as its degradation rate and hydrophobicity, can be tuned by the choice of the specific β-amino ester monomer. The inclusion of the phenylethyl group can impart specific physical properties to the polymer, influencing its performance in applications like the encapsulation and delivery of therapeutic nucleic acids.

Utilization in Agrochemical Research as Synthetic Intermediates

In the field of agrochemical research, the discovery of new and effective herbicides, insecticides, and fungicides is a continuous effort. Complex organic molecules often form the basis of these active ingredients. β-amino esters, including this compound, function as valuable synthetic intermediates in the construction of novel compounds screened for agrochemical activity.

The compound itself is not the active agent but provides a molecular scaffold that can be elaborated into more complex target structures. For example, it can be used to synthesize heterocyclic compounds that are subsequently tested for fungicidal or herbicidal properties. The phenylethyl moiety is a common feature in certain classes of agrochemicals, and using this compound as a starting material provides a direct route for incorporating this group into potential new products.

Derivatives and Analogs of Ethyl 3 2 Phenylethyl Amino Propanoate: Synthetic Strategies and Structure Reactivity Relationships

Design and Synthesis of Novel Structural Analogs

The creation of novel structural analogs of Ethyl 3-[(2-phenylethyl)amino]propanoate involves diverse synthetic strategies, often beginning with the conjugate addition of an amine to an α,β-unsaturated ester. A common approach is the Michael addition, where phenylethylamine is reacted with ethyl acrylate (B77674). Variations of this core reaction allow for the introduction of a wide range of substituents on both the aromatic ring and the propanoate backbone.

Key synthetic strategies include:

Tandem Reactions: A short and effective synthesis of the related compound, ethyl 3-(3-aminophenyl)propanoate, utilizes a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid. This is followed by reduction of the nitro group, which also facilitates the esterification of the carboxylic acid. nih.gov

Catalytic Approaches: The conjugate addition of amines to α,β-unsaturated compounds can be efficiently catalyzed by various agents. Ceric ammonium (B1175870) nitrate (B79036) has been used to catalyze the aza-Michael reaction in water, while copper complexes promote the addition of aromatic amines to α,β-unsaturated olefins. organic-chemistry.org One-pot methods involving a Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction provide an efficient route to related ethyl 3-phenylpropanoate structures. researchgate.net

Multistep Linear Synthesis: For more complex analogs, a linear, multi-step synthesis is often employed. For instance, the preparation of an analog like ethyl 3-(pyridin-2-ylamino) propanoate can be achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate using trifluoromethanesulfonic acid as a catalyst. google.com This method provides a direct one-step synthesis with yields reportedly between 80-85%. google.com

Use of Protected Precursors: The synthesis of analogs can be facilitated by using stable, protected derivatives of precursors. For example, Ethyl 3,3-diethoxypropanoate serves as a stable, protected form of the unstable 3-formylpropanoate and is a useful starting material for synthesizing various heterocyclic and complex molecules. orgsyn.org

These varied approaches allow chemists to build libraries of analogs with systematic modifications to probe structure-reactivity relationships.

Impact of Substituent Modifications on Synthetic Pathways and Yields

Modifying substituents on the aromatic ring or the propanoate backbone significantly influences the choice of synthetic pathway and the resulting reaction yields. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the reactivity of intermediates and the stability of transition states.

For example, in the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, older methods involving direct reaction at high temperatures resulted in yields of only about 30%. google.com By introducing trifluoromethanesulfonic acid as a catalyst, the reaction time is shortened and the yield is dramatically improved to 80-85%. google.com This highlights how catalyst choice, a key part of the synthetic pathway, can overcome inherent reactivity issues to improve yields. google.com

In multicomponent reactions used to create heterocyclic analogs, the nature of substituents on an aromatic aldehyde starting material can affect product yields. While a direct correlation is not always evident, aliphatic aldehydes have been observed to produce lower yields (45–58%) compared to their aromatic and heterocyclic counterparts in certain infrared-irradiated, solvent-free cyclocondensation reactions.

Table 1: Effect of Aldehyde Substituent on Yield in a Multicomponent Reaction

Aldehyde SubstituentProductYield (%)
4-Cl-C6H44-(4-chlorophenyl)-...-4H-pyran95
4-MeO-C6H44-(4-methoxyphenyl)-...-4H-pyran92
2-NO2-C6H44-(2-nitrophenyl)-...-4H-pyran90
C4H3O (2-Furyl)4-(furan-2-yl)-...-4H-pyran94
CH3(CH2)24-propyl-...-4H-pyran58
(CH3)2CH4-isopropyl-...-4H-pyran45

This table is generated based on data for a multicomponent synthesis of 4H-pyran derivatives, which are structural analogs. The data illustrates the general principle of substituent effects on yield.

Investigation of Stereoisomeric Forms and Enantiopurity

The presence of chiral centers in this compound and its analogs means they can exist as multiple stereoisomers. msu.edu The specific three-dimensional arrangement of atoms is crucial as different enantiomers or diastereomers can have distinct chemical properties and reactivity. Consequently, significant research is dedicated to the stereoselective synthesis of β-amino acids and their esters. tandfonline.comresearchgate.net

Common approaches to controlling stereochemistry include:

Chiral Auxiliaries: A widely used strategy involves attaching a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine (α-PEA), to a precursor molecule. nih.govresearchgate.net This auxiliary guides subsequent reactions, like alkylation, to occur with a specific stereochemical outcome. nih.gov After the desired stereocenter is created, the auxiliary is removed. This method has been successfully used in the diastereoselective synthesis of various chiral compounds. nih.gov

Enzymatic Kinetic Resolution: Lipases are enzymes that can selectively react with one enantiomer in a racemic mixture. mdpi.com This process, known as kinetic resolution, can be used to separate enantiomers of β-amino esters. For example, lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts has been used to produce unreacted esters and product amino acids with excellent enantiomeric excess (ee ≥99%). mdpi.com

Stereoselective Synthesis from Chiral Precursors: Another approach is to begin with an enantiopure starting material. For instance, the synthesis of chiral β-amino acids can be achieved through the stereospecific and regioselective ring-opening of enantiopure aziridines, which are themselves derived from prochiral α,β-unsaturated carbonyls via methods like Sharpless asymmetric dihydroxylation. mdpi.com

The investigation of these stereoisomers often involves preparing and characterizing all possible forms. For a molecule with 'n' chiral centers, there is a possibility of 2^n stereoisomers. youtube.com The synthesis of the four stereoisomers of a related compound, 8-methyl-2-decanol propanoate, demonstrates the detailed work required to isolate and study each distinct stereoisomer. nih.gov

Structure-Reactivity Relationships within Analog Libraries

Structure-reactivity relationship (SAR) studies in this context aim to understand how systematic changes in the molecular structure of this compound analogs affect their chemical reactivity. While many SAR studies focus on biological activity, the underlying principles are rooted in the chemical properties of the molecules. nih.gov

Key aspects of structure-reactivity relationships include:

Electronic Effects: The addition of electron-withdrawing groups (e.g., nitro, halo-) or electron-donating groups (e.g., methoxy, alkyl) to the phenyl ring alters the electron density throughout the molecule. This influences the nucleophilicity of the amine and the electrophilicity of the ester carbonyl group. For instance, in reactions involving nucleophilic attack on the carbonyl carbon, electron-withdrawing groups on the phenyl ring can enhance reactivity.

Steric Hindrance: The size and position of substituents can physically block or hinder a reaction from occurring at a nearby site. Increasing the bulkiness of alkyl substituents on reactants can affect the formation of intermediates and change the symmetry and stability of complexes, which in turn influences reaction pathways and stereoselectivity. mdpi.com

Reactivity of Intermediates: Many syntheses of β-amino esters proceed through intermediates like enolates. The structure of these intermediates is critical to the outcome. For example, the alkylation of β-amino ester lithium enolates proceeds with high diastereoselectivity, which has been shown to be due to the formation of stable hexameric enolate structures. nih.gov The nature of the substituents on the ester influences the stability and aggregation state of these enolate intermediates, thereby controlling the reactivity and stereoselectivity of the alkylation. nih.gov

Local Reactivity Descriptors: Theoretical assessments can be used to analyze the reactivity of analogs. By calculating properties like condensed Fukui functions and local hypersoftness, researchers can predict which atomic sites within a molecule are most susceptible to nucleophilic or electrophilic attack, providing insight into structure-reactivity trends across a library of compounds. mdpi.com

By synthesizing libraries of analogs with varied substituents and studying their reaction kinetics, intermediate structures, and stereochemical outcomes, a comprehensive picture of the structure-reactivity landscape can be developed.

Computational Studies and Mechanistic Insights into Ethyl 3 2 Phenylethyl Amino Propanoate

Theoretical Investigations of Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanism for the formation of Ethyl 3-[(2-phenylethyl)amino]propanoate are not extensively documented in publicly available literature, the synthesis of this compound likely proceeds through an aza-Michael addition. This reaction involves the conjugate addition of an amine (2-phenylethylamine) to an α,β-unsaturated ester (ethyl acrylate). Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the intricacies of such reactions. auburn.edu

Theoretical investigations of aza-Michael additions typically focus on elucidating the reaction pathway and identifying the key transition states. nih.gov For the synthesis of this compound, a computational study would model the approach of the 2-phenylethylamine to the ethyl acrylate (B77674). The calculations would aim to determine the activation energy barrier for the reaction, which is the energy required to reach the transition state. The geometry of the transition state, where the new carbon-nitrogen bond is partially formed, would also be characterized.

Furthermore, these studies can evaluate the role of catalysts, such as acids or bases, in lowering the activation energy. auburn.edu By modeling the reaction in the presence and absence of a catalyst, the efficiency of different catalytic systems can be predicted. For instance, in related aza-Michael additions, computational studies have shown how a catalyst can stabilize the transition state, thereby accelerating the reaction. nih.gov

A general approach to studying the reaction mechanism would involve the following steps:

Optimization of the ground state geometries of the reactants (2-phenylethylamine and ethyl acrylate).

Identification of the transition state structure for the carbon-nitrogen bond formation.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (reactants as minima, transition state with one imaginary frequency).

The insights gained from such theoretical investigations are crucial for optimizing reaction conditions to improve the yield and selectivity of the synthesis of this compound.

Molecular Modeling and Docking Studies for Synthetic Target Identification

Molecular docking simulations would involve the following:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Selection of a Target Protein: A protein of interest, such as a receptor or enzyme, would be chosen based on the structural similarity of the ligand to known bioactive molecules. For instance, given its phenylethylamine core, potential targets could include monoamine transporters or receptors. nih.govbiomolther.org

Docking Simulation: A docking program would be used to place the ligand into the binding site of the protein in various orientations and conformations. The program would then score these poses based on a scoring function that estimates the binding affinity.

The results of a docking study can provide valuable information for synthetic target identification. A high predicted binding affinity for a particular protein would suggest that this compound, or its derivatives, could be synthesized and tested for biological activity against that target. For example, studies on similar β-hydroxy-β-arylpropanoic acids have used docking to identify potential cyclooxygenase (COX) inhibitors. mdpi.comnih.gov

Table 1: Illustrative Example of a Hypothetical Docking Study for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Biological Activity
Dopamine Transporter (DAT)-8.5Asp79, Phe320Dopamine reuptake inhibition
Monoamine Oxidase B (MAO-B)-7.9Tyr398, Tyr435MAO-B inhibition
Cyclooxygenase-2 (COX-2)-9.1Arg120, Tyr355Anti-inflammatory

This table is for illustrative purposes only and is based on docking studies of analogous compounds. Specific studies on this compound are required for actual data.

Conformational Analysis and Prediction of Stereochemical Outcomes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, understanding its conformational preferences is essential as the biological activity is often dependent on a specific conformation. researchgate.net

Computational methods can be used to perform a systematic search for the low-energy conformations of the molecule. This typically involves rotating the rotatable bonds and calculating the energy of each resulting conformer. The results of such an analysis would provide a potential energy surface, highlighting the most stable conformations. For phenylethylamine derivatives, the orientation of the ethylamino propanoate chain relative to the phenyl ring is a key conformational feature. acs.org

The prediction of stereochemical outcomes is particularly relevant if the synthesis of this compound involves the creation of a chiral center. While the structure of the title compound is achiral, derivatives with substituents on the propanoate backbone could be chiral. In such cases, computational chemistry can be used to predict which stereoisomer is likely to be favored. This is often achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. nih.gov

For the aza-Michael addition, if a chiral catalyst is used, computational modeling can help in understanding the origin of the enantioselectivity by analyzing the interactions between the catalyst, the reactants, and the transition state. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on DFT, provide detailed information about the electronic structure of a molecule. researchgate.net This information is invaluable for predicting the molecule's reactivity. For this compound, these calculations can reveal the distribution of electron density, the energies of the molecular orbitals, and various reactivity descriptors.

Key parameters that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can predict how the molecule will interact with other reagents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Atomic Charges: These calculations can determine the partial charge on each atom, which can help in understanding the molecule's polarity and reactivity.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVIndicates electron-donating capability of the amine group.
LUMO Energy-0.5 eVIndicates electron-accepting capability of the ester group.
HOMO-LUMO Gap6.0 eVSuggests good kinetic stability.
Dipole Moment2.5 DIndicates a moderate polarity of the molecule.

This table contains hypothetical data for illustrative purposes. Actual values would require specific quantum chemical calculations for this compound.

By analyzing these and other quantum chemical parameters, researchers can gain a deeper understanding of the reactivity of this compound and design new molecules with desired properties.

Analytical Characterization Methodologies in Synthetic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy identifies the different types of hydrogen atoms in a molecule and their connectivity. For the analogous Methyl 3-[(2-phenylethyl)amino]propanoate, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals corresponding to each part of the molecule. researchgate.net The spectrum for this compound is predicted to be very similar, with the key difference being the signals for the ethyl ester group instead of the methyl ester group.

The expected signals for this compound would include:

A triplet corresponding to the three protons of the methyl (CH₃) group in the ethyl ester.

A quartet from the two methylene (B1212753) (OCH₂) protons of the ethyl ester, coupled to the adjacent methyl group.

Two triplets corresponding to the two methylene groups (-NCH₂CH₂CO-) of the propanoate chain.

Two triplets for the two methylene groups (-CH₂CH₂Ph) of the phenylethyl moiety.

A multiplet for the five aromatic protons (C₆H₅) of the phenyl group.

A broad singlet for the amine (NH) proton.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. The spectrum for the methyl analog reveals distinct peaks for the ester carbonyl, the aromatic carbons, and the various aliphatic carbons. researchgate.net The ¹³C NMR spectrum for this compound would exhibit a similar pattern, with predictable shifts for the ethyl group carbons.

Below is a table summarizing the reported ¹H and ¹³C NMR data for Mthis compound and the predicted data for this compound. researchgate.net

Interactive Data Table: NMR Spectral Data

Assignment Mthis compound ¹H NMR (ppm) researchgate.net Predicted this compound ¹H NMR (ppm) Mthis compound ¹³C NMR (ppm) researchgate.net Predicted this compound ¹³C NMR (ppm)
Phenyl (C₆H₅) 7.10-7.25 (m, 5H) 7.15-7.30 (m, 5H) 126.0, 128.3, 128.7, 140.2 126.1, 128.4, 128.8, 140.1
Ester Carbonyl (C=O) - - 173.3 172.8
Ester O-Alkyl 3.64 (s, 3H, OCH₃) 4.12 (q, 2H, OCH₂) 51.4 (OCH₃) 60.5 (OCH₂)
1.25 (t, 3H, OCH₂CH₃) 14.2 (OCH₂CH₃)
N-CH₂ 2.80 (t, 2H) ~2.85 (t, 2H) 49.3 ~49.4
Ph-CH₂ 2.75 (t, 2H) ~2.80 (t, 2H) 36.3 ~36.2
N-CH₂-CH₂-COO 2.85 (t, 2H) ~2.90 (t, 2H) 46.8 ~46.9
OOC-CH₂ 2.45 (t, 2H) ~2.50 (t, 2H) 34.1 ~34.0

Predicted values are estimates based on standard chemical shift tables and comparison with the methyl analog.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For the methyl analog, the molecular ion peak confirms its molecular weight. researchgate.net

For this compound (C₁₃H₁₉NO₂), the expected exact mass would be approximately 221.1416 g/mol . Electrospray ionization (ESI-MS) would likely show a prominent ion at m/z 222.1489, corresponding to the protonated molecule [M+H]⁺. Fragmentation in the mass spectrometer would be expected to occur at the ester linkage and the bonds adjacent to the nitrogen atom, providing further structural confirmation.

Interactive Data Table: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Ion Fragment (m/z) from MS of Methyl Analog researchgate.net Predicted Key Ion [M+H]⁺ for Ethyl Analog
Mthis compound C₁₂H₁₇NO₂ 207.27 208 [M+H]⁺ -

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum provides a characteristic fingerprint of the compound. The spectrum of the methyl analog shows key absorptions for the N-H bond, C=O bond of the ester, and C-H bonds. researchgate.net The IR spectrum for this compound is expected to be nearly identical, as the vibrational frequencies of the core functional groups would be largely unaffected by the change from a methyl to an ethyl ester.

Interactive Data Table: Key IR Absorptions

Functional Group Vibrational Mode Reported Wavenumber (cm⁻¹) for Methyl Analog researchgate.net Predicted Wavenumber (cm⁻¹) for Ethyl Analog
N-H Stretch ~3350 (broad) ~3350 (broad)
C-H (aromatic) Stretch 3025 ~3025
C-H (aliphatic) Stretch 2980, 2900, 2790 ~2980, 2900, 2800
C=O (ester) Stretch 1703 (very strong) ~1705-1735 (very strong)
C=C (aromatic) Stretch 1575 ~1575

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and, for chiral molecules, determining the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity analysis. A patent for a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, reports using HPLC to confirm a purity of 99%. google.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable for assessing purity. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule is chromophoric. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. It is well-suited for purity assessment of compounds like this compound, provided they have sufficient volatility and thermal stability. The analysis would involve injecting a sample onto a capillary column (e.g., with a DB-5MS stationary phase) in a temperature-programmed oven. researchgate.net Helium is typically used as the carrier gas. A flame ionization detector (FID) is commonly used for quantitative purity analysis, while coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification of the main component and any impurities. The purity is assessed by comparing the peak area of the target compound to the total peak area.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

As of the current body of scientific literature, specific X-ray crystallographic data for this compound, including its absolute configuration and detailed solid-state structure, is not publicly available. While X-ray crystallography remains a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids and for unambiguously determining the absolute stereochemistry of chiral molecules, no published studies were identified that have applied this technique to this particular compound.

The determination of a crystal structure through X-ray diffraction would provide precise information on bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecule's conformation in the solid state. Furthermore, for a chiral compound, single-crystal X-ray crystallography is the gold standard for assigning the absolute configuration of its stereocenters.

Research on structurally related propanoate derivatives has utilized X-ray crystallography to characterize their molecular geometries and intermolecular interactions in the solid state. However, due to the strict focus of this article, details of these analogous structures are not presented here. The acquisition of single crystals of this compound of suitable quality would be a prerequisite for conducting such an analysis and would represent a valuable contribution to the chemical literature.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of Ethyl 3-[(2-phenylethyl)amino]propanoate typically involves the Michael addition of 2-phenylethylamine to ethyl acrylate (B77674). While effective, this method often relies on traditional organic solvents and may require extended reaction times. Future research is directed towards developing greener and more efficient synthetic protocols.

Key areas of focus include:

Biocatalysis : The use of enzymes, such as lipases or transaminases, offers a promising green alternative. mdpi.comresearchgate.net Lipase-catalyzed Michael additions have been successfully demonstrated for the synthesis of other β-amino esters, often proceeding under mild conditions (e.g., lower temperatures and in greener solvents like methanol) with high yields. mdpi.com Specifically, lipases like Lipase (B570770) TL IM from Thermomyces lanuginosus could be explored for this transformation. mdpi.com This enzymatic approach could significantly reduce waste and enhance the sustainability of the synthesis. nih.gov

Catalytic Hydrogen Borrowing : This waste-free methodology allows for the amination of alcohols. springernature.com A potential route could involve the reaction of β-hydroxyl acid esters with 2-phenylethylamine using a cooperative catalytic system, such as a ruthenium catalyst (e.g., Shvo's catalyst) with an additive. springernature.comresearchgate.net This approach avoids pre-functionalization steps and generates water as the only byproduct.

Solvent-Free and Alternative Energy Conditions : Research into performing the synthesis under solvent-free conditions or using alternative energy sources like microwave irradiation is a significant trend. rsc.orgrsc.org These methods can dramatically reduce reaction times and eliminate the environmental impact associated with volatile organic solvents. rsc.org

Synthetic Route Potential Catalyst/Conditions Key Advantages Relevant Findings
Conventional Michael Addition Basic or acidic catalysts, organic solventsWell-established, reliableOften requires purification, may use hazardous solvents. organic-chemistry.org
Biocatalytic Michael Addition Lipases (e.g., Lipase TL IM), Methanol (B129727)Green solvent, mild conditions, high specificity. mdpi.comCan achieve high yields in short residence times in continuous-flow systems. mdpi.com
Catalytic Hydrogen Borrowing Ruthenium complexes (e.g., Shvo's catalyst)Waste-free (water is the only byproduct), high atom economy. springernature.comEffective for direct amination of β-hydroxyl esters. researchgate.net
Microwave-Assisted Synthesis Solvent-free or minimal solventRapid reaction rates, energy efficiency. rsc.orgrsc.orgEnvironmentally friendly method for polymerization of related compounds. rsc.org

Exploration of Undiscovered Chemical Transformations and Novel Reactivities

The bifunctional nature of this compound, containing both a secondary amine and an ester group, makes it a versatile substrate for exploring new chemical reactions. libretexts.org

C-H Bond Functionalization : The secondary amine can act as a directing group for transition-metal-catalyzed C-H activation. nih.govthieme-connect.com This strategy could enable the selective functionalization of the phenylethyl moiety at positions that are typically unreactive, opening pathways to novel derivatives. nih.govresearchgate.net Research could focus on using palladium or rhodium catalysts to achieve arylation or alkylation at the β-C(sp³)–H bonds of the ethyl group attached to the nitrogen. researchgate.net The use of transient directing groups could further enhance the efficiency of these transformations by avoiding discrete installation and removal steps. rsc.org

Polymer Chemistry : As a monomer, this compound can be used in the synthesis of poly(β-amino ester)s (PBAEs). rsc.orgnih.gov PBAEs are a class of biodegradable and pH-responsive polymers with significant applications in drug delivery and gene therapy. nih.govresearchgate.netrug.nl Future work could involve the copolymerization of this compound with various diacrylates to create novel polymers with tailored properties, such as specific degradation rates or thermal responses. resolvemass.ca

Heterocycle Synthesis : β-amino esters are valuable precursors for the synthesis of nitrogen-containing heterocycles. nih.govrsc.org The reactivity of the amine and ester functionalities can be harnessed in cyclization reactions to form complex structures like pyridinones, pyrazolones, or other fused-ring systems. nih.govnih.govresearchgate.net Investigating its reaction with various dinucleophiles or its use in multicomponent reactions could lead to a diverse library of heterocyclic compounds.

Expansion of Advanced Synthetic Applications into New Chemical Domains

The unique structural features of this compound suggest its potential as a key building block in several advanced chemical fields.

Medicinal Chemistry : The β-amino acid scaffold is a crucial component in many biologically active molecules and pharmaceuticals. researchgate.net Derivatives of this compound could be explored as intermediates for synthesizing peptidomimetics, which often exhibit enhanced stability and pharmacological activity compared to natural peptides. The phenylethyl group is a common motif in many pharmaceuticals, suggesting that molecules derived from this ester could have interesting biological profiles.

Materials Science : Through its incorporation into PBAEs, this compound can contribute to the development of advanced biomaterials. nih.govresearchgate.net These materials are being investigated for tissue engineering scaffolds, antibacterial coatings, and smart hydrogels. nih.gov The specific properties imparted by the 2-phenylethyl group could lead to materials with unique hydrophobic/hydrophilic balances or mechanical strengths. resolvemass.ca

Agrochemicals : The amine functionality is a common feature in agrochemicals. researchgate.net Exploring the derivatization of this compound could lead to new compounds with potential herbicidal or pesticidal activities.

Interdisciplinary Research Integrating Computational and Experimental Approaches

A synergistic approach combining computational modeling and experimental work can accelerate the discovery and optimization of processes involving this compound.

Reaction Mechanism and Catalyst Design : Density Functional Theory (DFT) studies can provide deep insights into the mechanisms of its synthesis and subsequent reactions. researchgate.netauburn.edursc.org Computational models can be used to predict the transition states and activation energies for various catalytic cycles, aiding in the rational design of more efficient catalysts for its sustainable synthesis or for novel C-H functionalization reactions. rsc.org For instance, DFT can elucidate the role of solvent or additives in the Michael addition, guiding the selection of optimal reaction conditions. auburn.eduacs.org

High-Throughput Screening (HTS) : Experimental HTS techniques can be employed to rapidly screen a wide array of catalysts, solvents, and reaction conditions. purdue.edunumberanalytics.comnumberanalytics.comsigmaaldrich.com This empirical approach, when guided by computational predictions, can dramatically speed up the optimization of synthetic routes and the discovery of new reactions. chemrxiv.org Automated systems can prepare and analyze thousands of reactions per day, generating large datasets that can be used to identify lead conditions for further development. purdue.edu

Predictive Modeling of Material Properties : If used as a monomer for PBAEs, computational simulations can predict the physical and chemical properties of the resulting polymers. Molecular dynamics simulations could model how these polymers interact with drug molecules or biological membranes, guiding the design of new materials for specific applications in medicine or materials science. resolvemass.ca

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable compound in modern organic chemistry and materials science.

Q & A

Q. What are the established synthetic routes for Ethyl 3-[(2-phenylethyl)amino]propanoate, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between ethyl 3-bromopropanoate derivatives and 2-phenylethylamine. Key steps include:

  • Step 1 : Activation of the propanoate ester (e.g., bromination at the β-position) .
  • Step 2 : Reaction with 2-phenylethylamine under reflux in aprotic solvents (e.g., DMF or THF) with a base like triethylamine to neutralize HBr .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Analytical Validation : Confirm structure via 1^1H/13^13C NMR (amide proton at δ 6.5–7.2 ppm, ester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in research settings?

Advanced spectroscopic and chromatographic techniques are critical:

  • NMR Spectroscopy : Identify the phenylethylamino moiety (aromatic protons at δ 7.2–7.4 ppm) and ester carbonyl (δ 4.1–4.3 ppm for ethyl group) .
  • Mass Spectrometry : HRMS should match the molecular ion [M+H]+^+ at m/z 250.1443 (C13_{13}H19_{19}NO2_2) .
  • HPLC-PDA : Use a C18 column with UV detection at 254 nm to confirm purity (>98%) and rule out side products like unreacted amine or ester hydrolysis products .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water (<1 mg/mL) .
  • Stability : Stable at room temperature in inert atmospheres. Hydrolysis of the ester group may occur under acidic/basic conditions (pH <3 or >10), requiring storage at 4°C in anhydrous environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Structural Modifications : Synthesize analogs with variations in the phenylethyl group (e.g., halogenation, methyl substituents) or ester moiety (e.g., methyl/tert-butyl esters) to assess impact on activity .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., proteases) to identify pharmacophores. Compare IC50_{50} values and selectivity ratios .
  • Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict interactions with targets like serotonin receptors, leveraging the phenylethyl group’s similarity to neurotransmitter scaffolds .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity via orthogonal methods (HPLC, NMR) .
  • Meta-Analysis : Compare structural data (e.g., stereochemistry, salt forms) from conflicting studies. Impurities like hydrolyzed propanoic acid derivatives may skew results .
  • Mechanistic Follow-Up : Use knock-out models or siRNA silencing to confirm target engagement. For example, if neuroactivity is disputed, test in neuronal cultures with/without receptor antagonists .

Q. What strategies optimize reaction yields and scalability for this compound’s synthesis?

  • Catalytic Systems : Screen palladium or copper catalysts for coupling reactions; Buchwald-Hartwig amination may improve efficiency for aryl-amino linkages .
  • Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .
  • Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., ester hydrolysis) during scale-up .

Q. What methodologies are recommended for studying its metabolic stability and degradation pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites like hydrolyzed propanoic acid or oxidized phenylethyl groups .
  • Isotopic Labeling : Use 14^{14}C-labeled ethyl groups to track metabolic fate in pharmacokinetic studies .
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2_2O2_2) to characterize stability and degradation products .

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Ethyl 3-[(2-phenylethyl)amino]propanoate
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Ethyl 3-[(2-phenylethyl)amino]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.